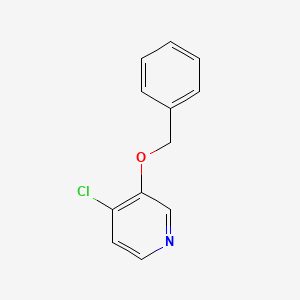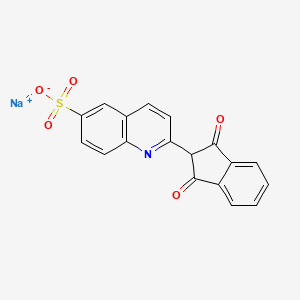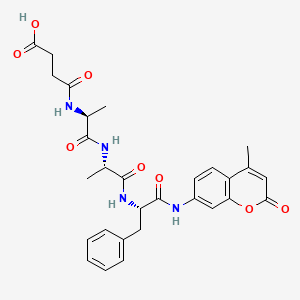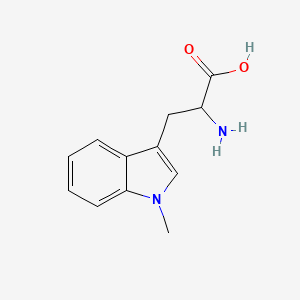![molecular formula C18H22N2O3 B1359903 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119450-03-1](/img/structure/B1359903.png)
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Cancer Research
- A study has identified compounds, including derivatives similar to the queried compound, as inhibitors of Aurora kinases, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Antifungal Applications
- Novel derivatives of methyl 5-amino-4,5'-bi-1,3-oxazole-4'-carboxylate, synthesized from compounds structurally related to the queried chemical, have shown potential antibacterial and anti-TB activities (G.V. Megha, Y. Bodke, H. Shanavaz, 2023).
- Another study synthesized a series of derivatives with structures including the queried compound, showing significant antibacterial and moderate antifungal activities (S. Vankadari, Devender Mandala, J. Pochampalli, Parthasarathy Tigulla, Anil Valeru, Rajakomuraiah Thampu, 2013).
Synthesis and Structural Characterization
- Research has been conducted on synthesizing functional derivatives of related compounds for further transformations, particularly for introducing highly basic aliphatic amines (V. M. Prokopenko, S. Pil'o, A. N. Vasilenko, V. Brovarets, 2010).
Soluble Epoxide Hydrolase Inhibitors
- Compounds structurally similar to the queried molecule have been identified as inhibitors of soluble epoxide hydrolase, important for studying various disease models (R. Thalji, J. McAtee, S. Belyanskaya, M. Brandt, Gregory D. Brown, M. Costell, Yun Ding, J. Dodson, S. Eisennagel, Rusty E. Fries, J. Gross, M. Harpel, D. Holt, D. Israel, L. Jolivette, D. Krosky, Hu Li, Quinn Lu, Tracy L. Mandichak, T. Roethke, C. Schnackenberg, Benjamin Schwartz, L. Shewchuk, Wensheng Xie, D. Behm, S. Douglas, Ami L. Shaw, J. Marino, 2013).
Antimicrobial Activity
- A study on new 1,2,4-triazol-3-one derivatives, including structures related to the queried compound, revealed good antimicrobial activity against various microorganisms (Seda Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).
PET Ligand for CB1 Receptors
- The synthesis and in vitro evaluation of a compound structurally related to the queried molecule as a potential imaging agent for CB1 receptors using PET is described (J. Kumar, J. Prabhakaran, V. Arango, R. Parsey, M. Underwood, N. Simpson, S. Kassir, V. J. Majo, R. V. Van Heertum, J. Mann, 2004).
Anticancer Agents
- Research on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the queried compound, evaluated them as potential anticancer agents (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).
Biological Activity of Triazole Analogues
- A study on the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds related to the queried chemical showed promising antibacterial activity (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Safety And Hazards
This would involve studying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve discussing potential areas for further research, such as new reactions, applications, or modifications of the compound.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-4-3-5-15(10-12)17-19-16(13(2)23-17)11-20-8-6-14(7-9-20)18(21)22/h3-5,10,14H,6-9,11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNHZJAGUNBDBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138545 |
Source


|
| Record name | 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid | |
CAS RN |
1119450-03-1 |
Source


|
| Record name | 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)


